2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone
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Overview
Description
2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone is a complex organic compound that features both indole and pyrazolo[1,5-a]pyrimidine moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of indole derivatives and pyrazolo[1,5-a]pyrimidine intermediates, followed by a condensation reaction to form the final product .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, utilizing automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine structure and are known for their pharmacological properties
Uniqueness
What sets 2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone apart is its unique combination of both indole and pyrazolo[1,5-a]pyrimidine moieties. This dual structure allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and therapeutic potential .
Properties
Molecular Formula |
C15H12N4O |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C15H12N4O/c20-15(12-10-14-16-7-3-8-19(14)17-12)18-9-6-11-4-1-2-5-13(11)18/h1-5,7-8,10H,6,9H2 |
InChI Key |
FKKGENNUCZBPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN4C=CC=NC4=C3 |
Origin of Product |
United States |
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